molecular formula C9H9ClFNO2 B2987346 Ethyl 4-amino-2-chloro-6-fluorobenzoate CAS No. 2248367-14-6

Ethyl 4-amino-2-chloro-6-fluorobenzoate

Cat. No.: B2987346
CAS No.: 2248367-14-6
M. Wt: 217.62
InChI Key: BYDAGXLSMOYTPC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-6-fluorobenzoate is a substituted benzoate ester characterized by an amino (-NH₂) group at position 4, a chlorine atom at position 2, and a fluorine atom at position 6 on the benzene ring, with an ethyl ester moiety at the carboxyl position. Its molecular formula is C₉H₉ClFNO₂, and its molecular weight is approximately 202.21 g/mol (calculated based on structural analogs) . This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its electron-withdrawing substituents (Cl, F) and reactive amino group, which facilitate further functionalization.

Properties

IUPAC Name

ethyl 4-amino-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDAGXLSMOYTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-chloro-6-fluorobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-amino-2-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 4-amino-2-chloro-6-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-amino-2-chloro-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-amino-2-chloro-6-fluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, chloro, and fluoro groups can affect its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Ethyl 4-amino-2-chloro-6-fluorobenzoate with key analogs:

Compound Name Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound 202.21 (calculated) 4-NH₂, 2-Cl, 6-F, ethyl ester Not provided Pharmaceutical intermediate; potential bioactivity
Mthis compound 188.21 4-NH₂, 2-Cl, 6-F, methyl ester EN300-321944 Organic synthesis; higher volatility than ethyl analog
Ethyl 4-Cyanobenzoate Not provided 4-CN, ethyl ester Not provided Higher reactivity due to cyano group; classified under EU hazard regulations
Ethyl palmitate 284.48 C16 alkyl chain, ethyl ester 628-97-7 Pheromone/attractant in insects; lipophilic


Key Observations :

  • Chlorine and fluorine atoms increase stability and electron-withdrawing effects, influencing reactivity in substitution reactions .
  • Ester Chain Length : The ethyl ester moiety provides moderate lipophilicity compared to the methyl analog, which may affect pharmacokinetics in drug design. Ethyl palmitate, with a long alkyl chain, exhibits significantly higher hydrophobicity .

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